2-(2-Cyano-4-fluorophenyl)acetic acid
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Overview
Description
2-(2-Cyano-4-fluorophenyl)acetic acid is an organic compound that belongs to the class of aromatic acids It is characterized by the presence of a cyano group (-CN) and a fluorine atom attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyano-4-fluorophenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-cyano-4-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyano-4-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenylacetic acids.
Scientific Research Applications
2-(2-Cyano-4-fluorophenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Cyano-4-fluorophenyl)acetic acid involves its interaction with specific molecular targets. The cyano group and fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenylacetic acid: Similar structure but lacks the cyano group.
4-Cyano-2-fluorophenylboronic acid: Contains a boronic acid group instead of an acetic acid moiety.
2-(4-Cyano-2-fluorophenyl)ethanoic acid: Similar structure with slight variations in the positioning of functional groups.
Uniqueness
2-(2-Cyano-4-fluorophenyl)acetic acid is unique due to the presence of both a cyano group and a fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C9H6FNO2 |
---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
2-(2-cyano-4-fluorophenyl)acetic acid |
InChI |
InChI=1S/C9H6FNO2/c10-8-2-1-6(4-9(12)13)7(3-8)5-11/h1-3H,4H2,(H,12,13) |
InChI Key |
KCHLJGRHUHJCCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)CC(=O)O |
Origin of Product |
United States |
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